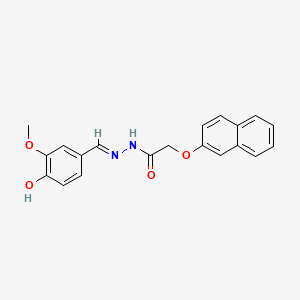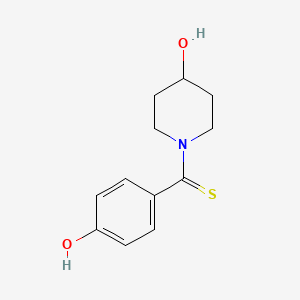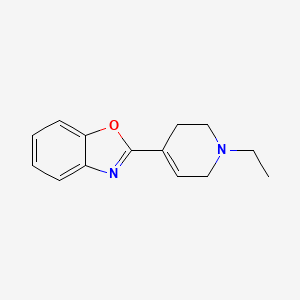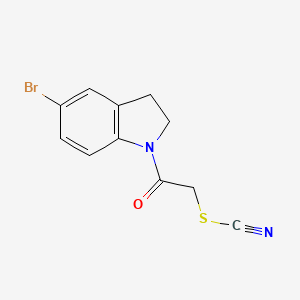
N'-(4-hydroxy-3-methoxybenzylidene)-2-(2-naphthyloxy)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-(4-hydroxy-3-methoxybenzylidene)-2-(2-naphthyloxy)acetohydrazide (HMAN) is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. HMAN belongs to the class of hydrazones, which are known for their diverse biological activities.
作用機序
The mechanism of action of N'-(4-hydroxy-3-methoxybenzylidene)-2-(2-naphthyloxy)acetohydrazide is not fully understood. However, studies have suggested that N'-(4-hydroxy-3-methoxybenzylidene)-2-(2-naphthyloxy)acetohydrazide may exert its anticancer effects by targeting multiple signaling pathways involved in cancer cell growth and survival. N'-(4-hydroxy-3-methoxybenzylidene)-2-(2-naphthyloxy)acetohydrazide has been shown to inhibit the activity of enzymes involved in the synthesis of DNA and RNA, which are essential for cancer cell proliferation. N'-(4-hydroxy-3-methoxybenzylidene)-2-(2-naphthyloxy)acetohydrazide has also been found to modulate the expression of genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects
N'-(4-hydroxy-3-methoxybenzylidene)-2-(2-naphthyloxy)acetohydrazide has been shown to have low toxicity in normal cells, indicating its potential as a safe anticancer agent. N'-(4-hydroxy-3-methoxybenzylidene)-2-(2-naphthyloxy)acetohydrazide has been found to induce oxidative stress in cancer cells, leading to the generation of reactive oxygen species (ROS). ROS can cause damage to cancer cell DNA and proteins, leading to cell death. N'-(4-hydroxy-3-methoxybenzylidene)-2-(2-naphthyloxy)acetohydrazide has also been shown to inhibit the activity of enzymes involved in angiogenesis, which is the process by which new blood vessels are formed. Angiogenesis is crucial for tumor growth and metastasis, and inhibition of this process by N'-(4-hydroxy-3-methoxybenzylidene)-2-(2-naphthyloxy)acetohydrazide may contribute to its anticancer effects.
実験室実験の利点と制限
N'-(4-hydroxy-3-methoxybenzylidene)-2-(2-naphthyloxy)acetohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it accessible to researchers. N'-(4-hydroxy-3-methoxybenzylidene)-2-(2-naphthyloxy)acetohydrazide has been shown to have low toxicity in normal cells, making it a safe compound to work with. However, N'-(4-hydroxy-3-methoxybenzylidene)-2-(2-naphthyloxy)acetohydrazide has some limitations for lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its effects. Furthermore, N'-(4-hydroxy-3-methoxybenzylidene)-2-(2-naphthyloxy)acetohydrazide has not yet been tested in animal models, which limits its potential as a therapeutic agent.
将来の方向性
For research on N'-(4-hydroxy-3-methoxybenzylidene)-2-(2-naphthyloxy)acetohydrazide include further studies on its mechanism of action, animal studies, investigation of its potential as a combination therapy, and investigation of its potential as a therapeutic agent for other diseases.
合成法
N'-(4-hydroxy-3-methoxybenzylidene)-2-(2-naphthyloxy)acetohydrazide can be synthesized by condensing 4-hydroxy-3-methoxybenzaldehyde with 2-(2-naphthyloxy)acetic acid hydrazide in the presence of a catalyst. The reaction takes place in ethanol and requires refluxing for several hours. The resulting product is purified by recrystallization to obtain pure N'-(4-hydroxy-3-methoxybenzylidene)-2-(2-naphthyloxy)acetohydrazide.
科学的研究の応用
N'-(4-hydroxy-3-methoxybenzylidene)-2-(2-naphthyloxy)acetohydrazide has been investigated for its potential as an anticancer agent. In vitro studies have shown that N'-(4-hydroxy-3-methoxybenzylidene)-2-(2-naphthyloxy)acetohydrazide inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N'-(4-hydroxy-3-methoxybenzylidene)-2-(2-naphthyloxy)acetohydrazide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Furthermore, N'-(4-hydroxy-3-methoxybenzylidene)-2-(2-naphthyloxy)acetohydrazide has been found to inhibit the migration and invasion of cancer cells, which are important processes involved in cancer metastasis.
特性
IUPAC Name |
N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-2-naphthalen-2-yloxyacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4/c1-25-19-10-14(6-9-18(19)23)12-21-22-20(24)13-26-17-8-7-15-4-2-3-5-16(15)11-17/h2-12,23H,13H2,1H3,(H,22,24)/b21-12+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHFNVLBIMWJLIS-CIAFOILYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)COC2=CC3=CC=CC=C3C=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)COC2=CC3=CC=CC=C3C=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
303063-53-8 |
Source


|
| Record name | N'-(4-HYDROXY-3-METHOXYBENZYLIDENE)-2-(2-NAPHTHYLOXY)ACETOHYDRAZIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 3-{[(2-chloro-3-pyridinyl)carbonyl]amino}-4-(4-morpholinyl)benzoate](/img/structure/B603402.png)
![N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]cyclohexanecarboxamide](/img/structure/B603404.png)
![2-chloro-N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]nicotinamide](/img/structure/B603407.png)
![N-(4-hydroxy-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1-phenylcyclopentanecarboxamide](/img/structure/B603408.png)
![1-{4-[3-(Trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}methanamine](/img/structure/B603412.png)


![2-[(9-ethyl-9H-carbazol-3-yl)amino]-2-oxoethyl thiocyanate](/img/structure/B603416.png)

![2-Oxo-2-{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}ethyl thiocyanate](/img/structure/B603418.png)



![6-hydroxy-5-methyl-1-phenyl-1,7-dihydro-4H-pyrazolo[3,4-b]pyridin-4-one](/img/structure/B603425.png)